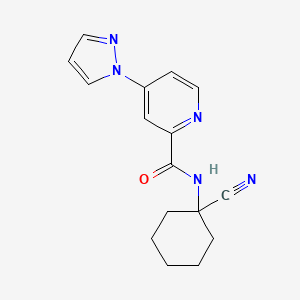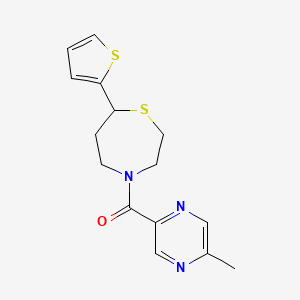
4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves multiple steps, typically starting with the preparation of the pyrazine and thiophene intermediates. These intermediates are then subjected to a series of reactions to form the final thiazepane ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyrazine-2-carbonyl)piperazine derivatives: These compounds share a similar pyrazine core and have been studied for their biological activities.
Thiophene-containing compounds: These compounds feature the thiophene ring and are known for their diverse chemical and biological properties.
Thiazepane derivatives: These compounds contain the thiazepane ring and are explored for their potential therapeutic applications.
Uniqueness
4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of pyrazine, thiophene, and thiazepane rings, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-11-9-17-12(10-16-11)15(19)18-5-4-14(21-8-6-18)13-3-2-7-20-13/h2-3,7,9-10,14H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKYZAFCGMUSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
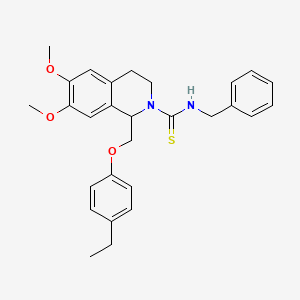
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2914556.png)

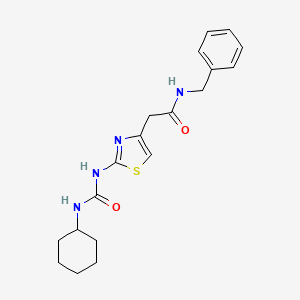

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2914564.png)
![methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2914566.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2914571.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2914572.png)
![1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B2914573.png)
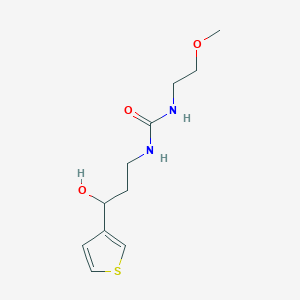
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2914576.png)
